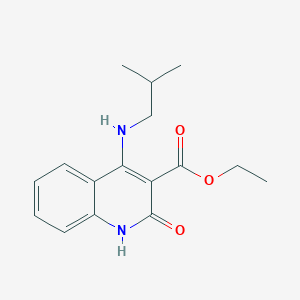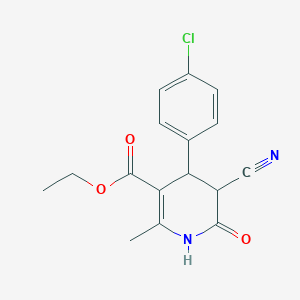
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester, also known as IQ-1E, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IQ-1E is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves the inhibition of the interaction between NF-κB and its inhibitor, IκBα. This leads to the activation of NF-κB and subsequent downstream effects such as the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in vitro and in vivo. It has been found to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by suppressing the activation of immune cells and reducing the infiltration of inflammatory cells into the central nervous system. This compound has also been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting a potential role in the treatment of type 2 diabetes.
実験室実験の利点と制限
One advantage of using 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of immune responses. However, the compound's low solubility in water and potential toxicity at high concentrations may limit its use in certain experimental settings.
将来の方向性
There are several potential directions for future research on 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound that can be used in vivo. Another direction is the investigation of this compound's potential applications in the treatment of autoimmune and inflammatory diseases, as well as its effects on other physiological processes such as metabolism and aging. Overall, this compound represents a promising tool for the study of immune regulation and has the potential to lead to new therapeutic interventions in various disease states.
合成法
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoyl chloride with isobutylamine, followed by cyclization with ethyl acetoacetate and subsequent esterification with ethanol. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has been shown to have potential applications in scientific research, particularly in the field of immunology. It has been found to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various autoimmune and inflammatory diseases.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
ethyl 4-(2-methylpropylamino)-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-16(20)13-14(17-9-10(2)3)11-7-5-6-8-12(11)18-15(13)19/h5-8,10H,4,9H2,1-3H3,(H2,17,18,19) |
InChIキー |
GCRBTKCBIQNBNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)




![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
